molecular formula C10H9NO2 B3342471 4-Cyanobenzyl acetate CAS No. 21388-95-4

4-Cyanobenzyl acetate

Cat. No. B3342471
CAS RN: 21388-95-4
M. Wt: 175.18 g/mol
InChI Key: GNYSLHQZULGATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanobenzyl acetate is an organic compound with the molecular formula C10H9NO2 . It is also known as benzyl cyanide acetate. It is a colorless liquid with a faint aromatic odor and is soluble in ethanol and ether.


Synthesis Analysis

The synthesis of 4-Cyanobenzyl acetate can be achieved through various methods, including the reaction between benzyl chloride and sodium cyanide in the presence of sodium acetate. Another method involves the reaction of 1-methylimidazole, 4,5-dichloro-1H-imidazole, and 1-methylbenzimidazole with p-cyanobenzyl bromide to yield non-symmetrically substituted N-heterocyclic carbene (NHC) precursors .


Molecular Structure Analysis

The molecular structure of 4-Cyanobenzyl acetate is characterized by a molecular formula of C10H9NO2 and an average mass of 175.184 Da . The compound has a Monoisotopic mass of 175.063324 Da .


Chemical Reactions Analysis

4-Cyanobenzyl acetate is commonly used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and perfumes. It has been used in the synthesis of N-heterocyclic carbene–silver acetate complexes, which have shown high antibacterial activity and cytotoxicity .


Physical And Chemical Properties Analysis

4-Cyanobenzyl acetate has a density of 1.1±0.1 g/cm3 and a boiling point of 286.5±23.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 52.6±3.0 kJ/mol . The compound has a flash point of 130.9±9.4 °C and an index of refraction of 1.529 . It is insoluble in water and has a slightly lower solubility in chloroform than in ethanol or ether.

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Cyanobenzyl acetate can be used in the cyanoacetylation of amines, which is a method for the preparation of N-cyanoacetamides . These compounds are important precursors for heterocyclic synthesis and are extensively used as reactants to form a variety of heterocyclic compounds . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents .

Formation of Heterocyclic Moieties

The active hydrogen on C-2 of N-cyanoacetamides can participate in a variety of condensation and substitution reactions . This allows for the formation of novel heterocyclic moieties, which are structures that contain a ring of atoms, at least one of which is not a carbon atom .

Development of Chemotherapeutic Agents

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles highlights their potential in evolving better chemotherapeutic agents .

Synthesis of N-Heterocyclic Carbene (NHC) Precursors

4-Cyanobenzyl acetate can be used in the synthesis of non-symmetrically substituted NHC precursors . These precursors can then be reacted with silver (i) acetate to yield the NHC–silver complexes .

Antibacterial Studies

The NHC–silver complexes synthesized from 4-Cyanobenzyl acetate have shown very high antibacterial activity against Gram-positive bacteria Staphylococcus aureus, and Gram-negative bacteria Escherichia coli .

Cytotoxicity Studies

The NHC–silver complexes were tested for their cytotoxicity through MTT based in vitro tests on the human renal-cancer cell line Caki-1 . Some of these complexes were found to have improved cytotoxicity against Caki-1 .

Safety and Hazards

The safety data sheet for 4-Cyanobenzyl alcohol, a related compound, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-cyanophenyl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYSLHQZULGATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466080
Record name 4-Cyanobenzyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanobenzyl acetate

CAS RN

21388-95-4
Record name 4-Cyanobenzyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Cyanobenzylamine (13.2 g), water (18 g), and methylene chloride (18 g) were mixed, and the mixture was stirred with cooling with ice. Acetic acid (18 g) was added to the mixture. Subsequently, a 20 wt % aqueous solution (51.8 g) of sodium nitrite was added dropwise to the mixture over a one hour period. The mixture was stirred at the same temperature for four hours. The reaction mixture was subjected to extraction with methylene chloride, and the organic solvent was concentrated. Water was added to the concentrated solution, and the residual organic solvent was removed through distillation, to thereby obtain 14.7 g of p-cyanobenzyl acetate (yield 84%). The purity of the product was 98%.
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
51.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyanobenzyl acetate
Reactant of Route 2
Reactant of Route 2
4-Cyanobenzyl acetate
Reactant of Route 3
Reactant of Route 3
4-Cyanobenzyl acetate
Reactant of Route 4
Reactant of Route 4
4-Cyanobenzyl acetate
Reactant of Route 5
Reactant of Route 5
4-Cyanobenzyl acetate
Reactant of Route 6
Reactant of Route 6
4-Cyanobenzyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.